molecular formula C10H15BrCl2N2O B3014158 5-Bromo-2-(piperidin-4-yloxy)pyridine dihydrochloride CAS No. 1573548-04-5

5-Bromo-2-(piperidin-4-yloxy)pyridine dihydrochloride

Cat. No. B3014158
CAS RN: 1573548-04-5
M. Wt: 330.05
InChI Key: ZLKKIFHSYNJPKP-UHFFFAOYSA-N
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Description

The compound "5-Bromo-2-(piperidin-4-yloxy)pyridine dihydrochloride" is a chemical entity that has been referenced in the context of various synthetic procedures and as a part of the structure of more complex molecules. It is related to a family of compounds that have been studied for their potential as enzyme inhibitors, specifically tyrosyl-tRNA synthetase inhibitors, which are important in the synthesis of proteins . Additionally, derivatives of this compound have been explored for their potential as deoxycytidine kinase (dCK) inhibitors, which are significant in the field of cancer research due to their role in nucleoside metabolism .

Synthesis Analysis

The synthesis of related bromo-imidazo[4,5-b]pyridine derivatives involves a systematic approach that includes the condensation of 5-Bromo-2,3-diaminopyridine with aromatic aldehydes, followed by alkylation reactions . Another synthesis pathway for a related compound, 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, involves a four-step telescoped process starting from commercially available 2,4-dichloro-5-fluoropyrimidine, which upon deprotection yields the final product in dihydrochloride form . These methods highlight the versatility and practicality of synthesizing complex molecules that include the piperidin-4-yloxy moiety.

Molecular Structure Analysis

The molecular structures of some synthesized compounds, including those with the bromo-imidazo[4,5-b]pyridine core, have been confirmed using monocrystalline X-ray crystallography. Theoretical calculations using DFT and TD-DFT methods at the B3LYP/6-31G++(d,p) level of theory have been carried out to further understand the electronic properties of these molecules . The molecular docking studies suggest that these compounds can effectively bind to the active site of the target enzyme, with one compound showing a significant binding affinity .

Chemical Reactions Analysis

The chemical reactivity of related compounds includes bromocyclization, reduction, and ring expansion-oxidation protocols . For instance, 3,3-dialkyl-5-(bromomethyl)-1-pyrrolinium bromides can be reduced to 2-(bromomethyl)pyrrolidines and subsequently transformed into piperidin-3-ones . These reactions demonstrate the potential for structural modifications and the creation of novel compounds with significant biological activity.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, the related compounds synthesized and characterized in these studies exhibit properties that are indicative of their potential as pharmaceutical agents. The characterization techniques such as NMR spectroscopy, X-ray crystallography, and molecular docking provide insights into the stability, purity, and biological relevance of these compounds .

Scientific Research Applications

Synthesis of Deoxycytidine Kinase Inhibitors

5-Bromo-2-(piperidin-4-yloxy)pyridine dihydrochloride has been utilized in the synthesis of key intermediates for potent deoxycytidine kinase (dCK) inhibitors. This process offers an economical alternative in the preparation of such inhibitors, which are important in medicinal chemistry (Zhang et al., 2009).

Rearrangement Studies in Isoxazoles

Research on the rearrangement of isoxazolo[2,3-a]-pyridinium salts into 5,6-dihydro-4H-furo[3,2-b]pyridin-2-ones involved derivatives of this compound. This study provided insights into the reaction mechanisms and structural transformations in organic chemistry (Good et al., 1972).

Biological Activity Evaluation

The compound has been included in studies evaluating the biological activity of various derivatives. For instance, its role in fungicidal and antiviral activities against tobacco mosaic virus highlights its potential in pharmaceutical research (Li et al., 2015).

Vasodilation Property Research

Studies involving the synthesis of new 3-pyridinecarboxylates, including derivatives of this compound, have been conducted to explore their potential vasodilation properties. This research is significant in the development of cardiovascular drugs (Girgis et al., 2008).

Safety and Hazards

This compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

5-bromo-2-piperidin-4-yloxypyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O.2ClH/c11-8-1-2-10(13-7-8)14-9-3-5-12-6-4-9;;/h1-2,7,9,12H,3-6H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLKKIFHSYNJPKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=NC=C(C=C2)Br.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrCl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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